![molecular formula C20H20N4O4S B2555284 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one CAS No. 899951-81-6](/img/structure/B2555284.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one
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Overview
Description
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The 1,2,4-triazole ring in the compound’s structure has been extensively studied for its antibacterial properties. Research has demonstrated significant antibacterial activity associated with this heterocyclic core . As the global spread of drug-resistant bacteria continues to pose a major health concern, compounds containing the 1,2,4-triazole scaffold offer potential as novel antibacterial agents. Further investigations into this compound can help harness its optimum antibacterial potential.
Anticancer Potential
“N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide,” a derivative of this compound, exhibits biological activity against certain cancer cells. Further research could explore its potential as an anticancer drug.
Structural Optimization for Anticancer Molecules
Studies have suggested that 1,2,4-triazole benzoic acid hybrids can serve as a structural optimization platform for designing more selective and potent anticancer molecules . Researchers can explore modifications to enhance its efficacy against cancer cells.
Cytotoxicity and Antitumor Effects
Certain derivatives of the 1,2,4-triazole ring have demonstrated cytotoxicity and antitumor effects. For example, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent effects on prostate cancer cells . Investigating the compound’s impact on other tumor cell lines could provide valuable insights.
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole moiety, which is a type of azole. Azoles are a class of compounds that are known to inhibit the cytochrome P450-dependent 14α-demethylation of lanosterol . This is a crucial step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. Therefore, azoles are commonly used as antifungal agents .
Mode of Action
The interaction of azoles with their target involves the formation of a coordination complex with the heme iron of the cytochrome P450 enzyme . This prevents the enzyme from carrying out its normal function, leading to a disruption in ergosterol synthesis and ultimately causing damage to the fungal cell membrane .
Biochemical Pathways
The primary pathway affected by azoles is the ergosterol biosynthesis pathway. By inhibiting the cytochrome P450-dependent 14α-demethylation of lanosterol, azoles cause a depletion of ergosterol and an accumulation of 14α-methyl sterols. This alters the normal balance of sterols in the fungal cell membrane, affecting its fluidity and permeability, and leading to impaired growth and replication of the fungus .
Result of Action
The ultimate effect of azoles on fungal cells is growth inhibition and cell death. By disrupting the normal function of the cell membrane, azoles impair various cellular processes, including nutrient uptake, ion transport, and cell wall synthesis .
properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-23-13-21-22-20(23)29-12-15-9-17(25)18(10-27-15)28-11-19(26)24-8-4-6-14-5-2-3-7-16(14)24/h2-3,5,7,9-10,13H,4,6,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBKXBLHRULTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-pyran-4-one |
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